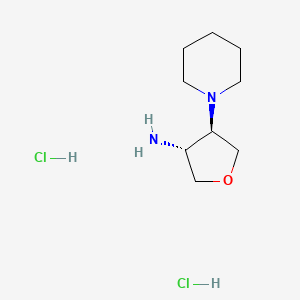![molecular formula C17H12Cl2N2OS B2535776 N-[4-(3,4-二氯苯基)-1,3-噻唑-2-基]-3-甲基苯甲酰胺 CAS No. 313661-71-1](/img/structure/B2535776.png)
N-[4-(3,4-二氯苯基)-1,3-噻唑-2-基]-3-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic ring, the amide group, and the thiazole ring would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might be involved in reactions with acids or bases, and the aromatic ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学研究应用
氯化合物的环境归宿和行为
环境中的氯酚
对氯酚的研究,其结构与目标化合物相似,因为都含有氯和苯基基团,重点关注了它们在水生环境中的出现、归宿和行为。氯酚在工业过程中被广泛使用,已被发现会残留在水体中,从而引起人们对其生态影响的担忧。对它们在自然和工程系统中的降解进行了广泛的研究,以了解它们的持久性和转化产物 (Haman, Dauchy, Rosin, & Munoz, 2015)。
环境污染物的生物降解
微生物在化学化合物降解中的作用,包括那些与“N-[4-(3,4-二氯苯基)-1,3-噻唑-2-基]-3-甲基苯甲酰胺”在结构或功能上相关的化合物,对于减轻其环境影响至关重要。研究重点在于识别能够分解这些化合物的微生物菌株,从而减少它们在生态系统中的持久性,并减轻对水生生物和人类健康的潜在毒性影响 (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020)。
毒理学研究和安全性评估
毒性和环境影响
氯化合物的毒理学特征,包括其毒性机制、中毒的临床特征和潜在的治疗方法,一直是广泛研究的主题。了解这些方面对于评估接触这些化合物相关的风险以及开发策略以有效管理意外中毒至关重要。研究详细阐述了分子水平的毒理学机制,包括氧化应激和对细胞结构的损害,尤其是在肺部 (Dinis-Oliveira, Duarte, Sánchez-Navarro, Remião, Bastos, & Carvalho, 2008)。
环境监测和风险评估
对氯化酚及其相关化合物的环境存在和健康影响的研究强调了监测其在各种环境基质中的水平的重要性。通过流行病学研究和风险评估来评估这些化合物对水生生态系统和人类健康的影响对于制定公共卫生政策和环境法规至关重要 (Krijgsheld & Gen, 1986)。
作用机制
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their function
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to the observed effects of the compound .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide. Factors such as temperature, pH, and the presence of other compounds can affect how N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide interacts with its targets and exerts its effects
安全和危害
未来方向
属性
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-3-2-4-12(7-10)16(22)21-17-20-15(9-23-17)11-5-6-13(18)14(19)8-11/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDIJZWBZVHTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one](/img/structure/B2535709.png)

![[1-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2535712.png)
![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535713.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535714.png)
![4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2535716.png)
